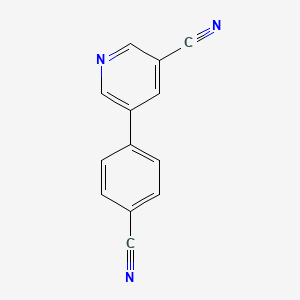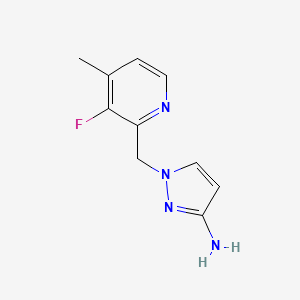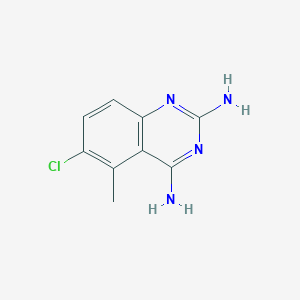![molecular formula C12H16N2O B11894055 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom. This compound features a pyridine ring attached to a spiro[3.3]heptane core, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane typically involves multiple steps, starting with the preparation of the spiro[3.3]heptane core. One common method involves [2+2] cycloadditions between dichloroketene and olefins, followed by successive reactions to introduce the pyridine moiety . Another approach involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, which offer higher yields and often do not require purification through chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane: A core structure similar to 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane, often used as a bioisostere for benzene rings.
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with different spatial properties.
Cubane: A highly strained, cubic molecule used as a benzene bioisostere.
Uniqueness
This compound is unique due to its combination of a spiro[3.3]heptane core with a pyridine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
6-(pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C12H16N2O/c1-2-10(6-13-3-1)7-15-11-4-12(5-11)8-14-9-12/h1-3,6,11,14H,4-5,7-9H2 |
Clave InChI |
UYCXQKXTLGCUKG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CNC2)OCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11893977.png)

![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)
![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)





![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)

